![molecular formula C18H19N3O2S B2825881 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004053-46-6](/img/structure/B2825881.png)
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system, and a benzamide moiety, which is linked through a pentyloxy chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.
Introduction of Benzamide Moiety: The benzamide moiety can be introduced through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Attachment of Pentyloxy Chain: The pentyloxy chain can be attached via etherification reactions, using alkyl halides and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction may produce reduced benzamide derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit protein kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Thieno[3,2-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrido[2,3-d]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is unique due to its specific structural features, such as the pentyloxy chain and the benzamide moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-pentoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-4-9-23-14-7-5-6-13(11-14)17(22)21-16-15-8-10-24-18(15)20-12-19-16/h5-8,10-12H,2-4,9H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPMRCXUKQFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

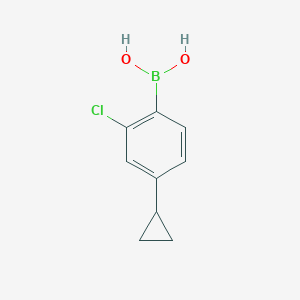
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2825803.png)
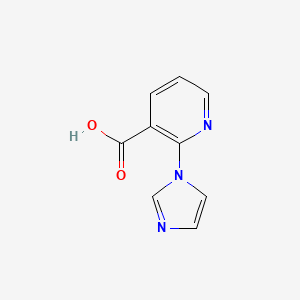

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2825807.png)
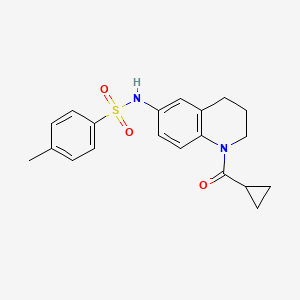
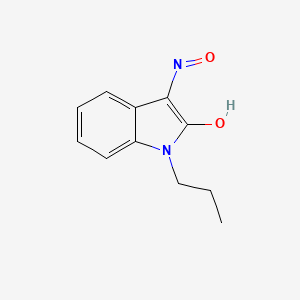

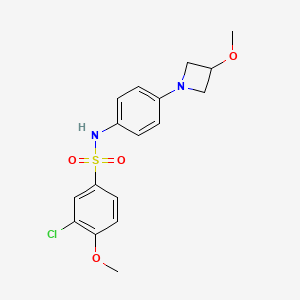
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)
![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2825821.png)
